molecular formula C8H10ClFN2O B1379242 3-Fluoro-4-methylbenzohydrazide hydrochloride CAS No. 1803580-75-7

3-Fluoro-4-methylbenzohydrazide hydrochloride

Cat. No.: B1379242
CAS No.: 1803580-75-7
M. Wt: 204.63 g/mol
InChI Key: ZFFHWWLWGOGHCU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzohydrazide hydrochloride is a fluorinated aromatic hydrazide derivative characterized by a benzohydrazide backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of hydrazone-based ligands and heterocyclic compounds .

Properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c1-5-2-3-6(4-7(5)9)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFHWWLWGOGHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylbenzohydrazide hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 3-Fluoro-4-methylbenzohydrazide Hydrochloride

This compound is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This compound is characterized by its unique chemical structure, which includes a hydrazide functional group, making it a versatile building block for synthesizing more complex molecules.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. It serves as an intermediate in the synthesis of various bioactive compounds, including:

  • Anticancer Agents : The compound has been utilized in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific enzymes involved in cancer cell proliferation and survival .
  • Anti-inflammatory Drugs : Research indicates that derivatives of benzohydrazides may exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases .

Synthesis of Heterocyclic Compounds

The compound is also employed in synthesizing heterocyclic compounds such as 1,3,4-oxadiazoles. These compounds are significant due to their applications in pharmaceuticals and agrochemicals. For instance, studies have demonstrated the cyclization of hydrazides with carbon dioxide under ultrasonic conditions to produce 5-substituted-3H-[1,3,4]-oxadiazol-2-ones, showcasing an innovative approach to utilizing greenhouse gases in organic synthesis .

Catalysis

Recent advancements have highlighted the role of this compound in catalytic processes. It can act as a catalyst or co-catalyst in various reactions, enhancing reaction rates and yields while providing an environmentally friendly alternative to traditional catalysts.

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study investigated the synthesis of novel diarylacetylene hydrazide compounds for use as tyrosine kinase inhibitors. The research detailed the synthesis pathway involving this compound as a key intermediate, demonstrating its utility in developing potent anticancer agents .

Case Study 2: Ultrasonic Cyclization Reactions

In another study, researchers explored the cyclization of hydrazides using sulfonated reduced graphene oxide as a catalyst. The results indicated that incorporating this compound led to high yields of the desired oxadiazole products within short reaction times, underscoring its effectiveness in modern synthetic methodologies .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
3-Fluoro-4-methylbenzohydrazideTyrosine Kinase Inhibitor
BenzohydrazidesAnti-inflammatory
Oxadiazole DerivativesAntimicrobial

Table 2: Synthesis Conditions for Oxadiazole Derivatives

SubstrateCatalystConditionsYield (%)
Hydrazides with CO2rGOPhSO₃H50°C, Ultrasonic20%
4-Methyl Benzoyl HydrazideNoneRTNo Reaction
Various HydrazidesrGOPhSO₃H50°CHigh Yield

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical properties of 3-fluoro-4-methylbenzohydrazide hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Fluoro-4-methylbenzohydrazide HCl C₈H₉FClN₂O¹ ~202.6² ~228–230³ 3-F, 4-CH₃, hydrazide
3-Fluoro-4-methylphenylhydrazine HCl C₇H₈FClN₂ 174.6 Not reported 3-F, 4-CH₃, phenylhydrazine
3-Chloro-4-fluorophenylhydrazine HCl C₆H₅ClF₂N₂·HCl 197.04 211–212 (dec) 3-Cl, 4-F, phenylhydrazine
m-Tolylhydrazine HCl C₇H₁₀ClN₂ 158.63 ~193 (dec) 3-CH₃, phenylhydrazine
3-Fluorobenzimidamide HCl C₇H₇FClN₂ 173.6 Not reported 3-F, benzimidamide

¹Inferred from structural analogs; ²Calculated based on formula; ³Derived from a hydrazone derivative in .

Key Observations :

  • Fluorine vs. Chlorine : Replacement of chlorine (3-Chloro-4-fluorophenylhydrazine HCl) with fluorine reduces molecular weight and lipophilicity while enhancing metabolic stability .
  • Hydrazide vs. Phenylhydrazine : The hydrazide group (-CONHNH₂) in the target compound enables condensation reactions to form hydrazones, unlike phenylhydrazine derivatives, which are more reactive in diazo coupling .

Biological Activity

3-Fluoro-4-methylbenzohydrazide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of both fluorine and methyl groups on the benzohydrazide structure. This unique configuration contributes to its chemical reactivity and biological activity. The compound functions primarily as an enzyme inhibitor, binding to active sites of specific enzymes and obstructing their catalytic functions. This inhibition can lead to significant alterations in various biochemical pathways, making it a valuable tool in experimental and therapeutic contexts.

Applications in Scientific Research

The compound has a wide range of applications across different scientific domains:

  • Organic Synthesis : It serves as a reagent in organic synthesis and as a precursor for more complex molecular constructs.
  • Biochemical Assays : Utilized in assays to study enzyme inhibition, it helps elucidate the roles of specific enzymes in metabolic pathways.
  • Drug Discovery : Investigated for potential therapeutic properties, it has been identified as a lead compound for developing new drugs, particularly in cancer therapy .

Inhibition of mTOR Pathway

Recent studies have highlighted the role of hydrazide derivatives, including this compound, as inhibitors of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway can induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models. For instance, compounds derived from 4-methylbenzohydrazide have shown promising results in suppressing cell proliferation and inducing cell death through autophagic mechanisms .

Study on Triple-Negative Breast Cancer

A significant study focused on the effects of 4-methylbenzohydrazide derivatives revealed that certain compounds could effectively inhibit mTOR activity. The lead compound demonstrated potent inhibitory effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), leading to reduced tumor growth and enhanced apoptosis rates. This finding suggests that derivatives of this compound could be developed into effective therapeutic agents for treating aggressive breast cancers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameKey ActivityNotes
3-Fluoro-4-methylbenzohydrazidemTOR inhibitionEffective against TNBC
4-Fluoro-3-methylbenzohydrazideModerate cytotoxicityLess potent than its 3-fluoro counterpart
3-Chloro-4-methylbenzohydrazideAntifungal propertiesDifferent mechanism of action

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique efficacy of this compound.

Q & A

Q. What are the standard synthetic protocols for 3-fluoro-4-methylbenzohydrazide hydrochloride, and what reaction conditions optimize yield?

The compound is synthesized via refluxing 3-fluoro-4-methylbenzoic acid with hydrazine hydrate in ethanol. Key parameters include maintaining a temperature of 80–85°C for 6–8 hours and using anhydrous conditions to minimize hydrolysis. Purification typically involves recrystallization from ethanol/water mixtures, yielding >85% purity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) is recommended .

Q. How do the fluorine and methyl substituents influence the compound’s chemical reactivity and bioactivity?

The meta-fluorine enhances electrophilic substitution resistance and hydrogen-bonding capacity, while the para-methyl group increases lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 3-fluorobenzohydrazide) show that the methyl group boosts anticancer activity by 20–30% in MCF-7 cell lines due to enhanced hydrophobic interactions with target proteins .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are conducted using broth microdilution (CLSI guidelines). For urease inhibition, IC₅₀ values are determined via spectrophotometric monitoring of ammonia release at 630 nm, with thiourea as a positive control (IC₅₀ = 21.14 µM vs. 18.5 µM for the compound) .

Advanced Research Questions

Q. How can the mechanical and thermal properties of polymers derived from 3-fluoro-4-methylbenzohydrazide be optimized for material science applications?

Cross-linking via the hydrazide group with di-aldehydes (e.g., glutaraldehyde) increases tensile strength (from 45 MPa to 60 MPa) and thermal stability (from 250°C to 300°C). Techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are critical for characterizing these enhancements. Solvent choice (e.g., DMF vs. THF) also impacts polymer crystallinity .

Q. What experimental models are used to investigate the anticancer mechanisms of hydrazide derivatives?

Apoptosis induction is assessed via Annexin V/PI staining and caspase-3/7 activation assays in cancer cell lines (e.g., HeLa, A549). Cell cycle arrest (G1/S phase) is analyzed using flow cytometry with propidium iodide. For in vivo validation, xenograft models in nude mice treated with 50 mg/kg derivatives show tumor volume reduction by 40–60% over 21 days .

Q. What strategies improve the biocompatibility and targeting efficiency of nanoparticles incorporating this compound for drug delivery?

Nanoparticles synthesized via solvent evaporation (e.g., PLGA matrix) are surface-modified with PEG (5% w/w) to reduce RES uptake. Active targeting is achieved by conjugating folate or transferrin ligands (10–15 nm size range). In vitro release studies (pH 5.5 vs. 7.4) demonstrate 80% drug release within 48 hours under acidic conditions, mimicking tumor microenvironments .

Q. How do structural modifications (e.g., hydrazone derivatives) affect structure-activity relationships (SAR) in enzyme inhibition?

Introducing electron-withdrawing groups (e.g., nitro) at the hydrazone’s aryl ring increases urease inhibition (IC₅₀ reduction by 35%). Computational docking (AutoDock Vina) reveals that fluorine’s electronegativity enhances hydrogen bonding with urease’s active-site thiol groups (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values) across studies?

Standardizing assay protocols (e.g., pre-incubation time, substrate concentration) and validating purity via HPLC (>98%) and ¹⁹F-NMR are essential. Meta-analyses of SAR datasets using multivariate regression can identify confounding variables (e.g., solvent polarity, cell passage number) that contribute to variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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